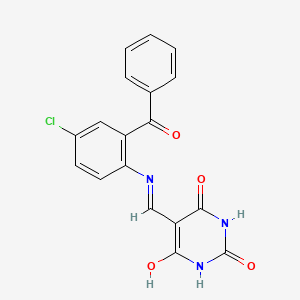

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Descripción

Propiedades

IUPAC Name |

5-[(2-benzoyl-4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O4/c19-11-6-7-14(12(8-11)15(23)10-4-2-1-3-5-10)20-9-13-16(24)21-18(26)22-17(13)25/h1-9H,(H3,21,22,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKFDBFPDOUMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(NC(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a benzoyl chloride derivative with a pyrimidine trione under basic conditions. The reaction may proceed as follows:

Starting Materials: 2-benzoyl-4-chlorophenylamine and pyrimidine-2,4,6-trione.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethyl sulfoxide.

Procedure: The reactants are mixed and heated to reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have demonstrated efficacy against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrimidine derivatives, including those structurally related to 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione). It was found that these compounds significantly inhibited the growth of breast cancer cell lines in vitro and induced cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Beyond its anticancer potential, this compound may also exhibit antimicrobial properties. Similar pyrimidine derivatives have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes.

| Compound Name | Unique Feature |

|---|---|

| This compound | Chlorine substituent |

| 5-(((2-benzoyl-4-bromophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Bromine substituent |

| 5-(((2-benzoyl-4-fluorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Fluorine substituent |

Future Research Directions

While preliminary studies indicate promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Investigations into structure-activity relationships (SAR) could lead to the development of more potent derivatives with enhanced efficacy against specific cancer types or microbial infections.

Mecanismo De Acción

The mechanism of action of 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and physicochemical properties of pyrimidine-2,4,6-trione derivatives are highly influenced by their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Analogues

Key Observations

Substituent Impact on Activity :

- Aromatic Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance cytotoxicity and DNA binding. The nitro group in 7d increases electrophilicity, improving interaction with cellular nucleophiles .

- Bulkier Groups (e.g., benzyl, indole): Improve antiproliferative activity by enhancing lipophilicity and membrane permeability .

- Methoxy Groups : Improve solubility and solvatochromic properties, as seen in 5-(4-methoxybenzylidene) derivatives .

Synthesis Methods :

- Most analogs are synthesized via Claisen-Schmidt condensation or Michael addition (e.g., ).

- The target compound likely follows similar routes, given the presence of a conjugated enamine system.

Physicochemical Properties :

Actividad Biológica

5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a novel compound with significant potential in pharmacology. This article explores its biological activity, including antibacterial, enzyme inhibition, and anticancer properties. The research findings are supported by various studies and include data tables for clarity.

Chemical Structure

The compound has the following molecular formula: . Its structure features a pyrimidine core substituted with a benzoyl and chlorophenyl group, which is critical for its biological activity.

1. Antibacterial Activity

Studies have demonstrated that this compound exhibits moderate to strong antibacterial effects against various bacterial strains. Notably:

- Against Salmonella typhi and Bacillus subtilis , the compound showed significant inhibitory action.

- Comparative analysis indicated that it outperformed several traditional antibiotics in specific assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

| Escherichia coli | 10 |

| Staphylococcus aureus | 12 |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic processes:

- Acetylcholinesterase (AChE) : It was found to be a potent inhibitor with an IC50 value of approximately , indicating strong potential for applications in neurodegenerative diseases.

- Urease : The compound also demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 |

| Urease | 1.13 |

3. Anticancer Activity

Research indicates that the compound possesses anticancer properties:

- It has shown efficacy in inhibiting cancer cell proliferation in vitro.

- Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

Case Studies

A series of case studies have highlighted the practical applications of this compound:

- Study on Neuroprotective Effects : In a model of Alzheimer’s disease, the compound significantly reduced amyloid-beta aggregation, suggesting potential as a therapeutic agent.

- Cancer Cell Line Testing : In vitro tests against breast and colon cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations of .

Q & A

Q. What are the recommended synthetic routes for 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)pyrimidine-2,4,6-trione?

The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition . For example, analogous pyrimidinetrione derivatives are prepared by reacting substituted benzaldehydes with barbituric acid derivatives under acidic or basic conditions. Key steps include:

- Claisen–Schmidt condensation : Formation of the benzylidene intermediate using catalytic piperidine or acetic acid in ethanol.

- Michael addition : Introduction of the aminomethylene group via nucleophilic attack on the α,β-unsaturated ketone system. Reaction progress should be monitored by TLC, and purification achieved via recrystallization (e.g., ethanol/water mixtures) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation involves:

- X-ray crystallography : Resolves supramolecular packing and bond angles (e.g., methine C–C–C angles ~137–139°) .

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.15–7.34 ppm, carbonyl carbons at δ 164–170 ppm) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

- IR spectroscopy : Confirms carbonyl (1650–1750 cm) and amine (3100–3300 cm) functional groups .

Advanced Research Questions

Q. What supramolecular interactions govern its crystallographic packing?

The compound’s solid-state structure is stabilized by C–H···O hydrogen bonds , forming chains or fused-ring motifs. For example:

- R(14) and R(16) rings : Observed in analogous derivatives, these arise from alternating donor-acceptor interactions between pyrimidinetrione carbonyl groups and aromatic C–H protons .

- Intramolecular charge separation : Electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance polarization, influencing packing geometry . Computational modeling (DFT) can predict deviations in bond angles (e.g., 137° vs. 139°) between experimental and theoretical data .

Q. How does this compound modulate biological targets such as mutant SOD1 protein aggregation?

Pyrimidinetrione derivatives exhibit inhibitory activity against protein aggregation via:

- Binding assays : Measure EC values (e.g., 3.36 μM for SOD1 inhibition) using fluorescence polarization or Thioflavin T assays .

- NMR titration : Identifies binding sites by tracking chemical shift perturbations in - HSQC spectra .

- Molecular docking : Predicts interactions with hydrophobic pockets or catalytic sites of target proteins .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies (e.g., IR carbonyl stretches vs. DFT-calculated vibrations) require:

- Solvent effect modeling : Include implicit solvent models (e.g., PCM) to account for polarity-induced shifts .

- Conformational sampling : Use molecular dynamics (MD) to explore rotameric states affecting NMR or XRD outcomes .

- Validation with isotopic labeling : - or -enriched samples improve signal assignment accuracy in crowded spectral regions .

Methodological Considerations

Q. What strategies optimize yield in multi-step syntheses of pyrimidinetrione derivatives?

- Stepwise temperature control : Conduct condensation at 60–80°C, then reduce to 25°C for Michael addition to prevent side reactions .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for amine protection during benzoylation steps .

- Workup protocols : Acidic extraction (pH 4–5) isolates intermediates, minimizing hydrolysis .

Q. Which analytical techniques best quantify environmental stability or degradation products?

- HPLC-MS : Monitors hydrolytic degradation (e.g., cleavage of the aminomethylene group) under accelerated storage conditions (40°C/75% RH) .

- TGA/DSC : Assess thermal stability (decomposition onset >200°C) and phase transitions .

- LC-UV/Vis : Detects photodegradation products using a diode array detector (DAD) at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.